5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzothiazole ring, a pyrrolone ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrrolone Ring: This might involve the reaction of an appropriate amine with a diketone or a similar precursor.
Coupling Reactions: The benzothiazole and pyrrolone intermediates can be coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates, particularly if they show activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrrolone Derivatives: Compounds with similar pyrrolone structures.
Amino Aromatics: Compounds with similar amino-substituted aromatic rings.
Uniqueness
The uniqueness of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one” lies in its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-methylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)23-18/h2-9,19,22H,10H2,1H3 |
InChI Key |
LHILAOYVURSEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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